molecular formula C20H18F3NO3 B5163402 1,3-benzodioxol-5-yl[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone

1,3-benzodioxol-5-yl[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone

Cat. No. B5163402
M. Wt: 377.4 g/mol
InChI Key: YPPAMAVEISADNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzodioxol-5-yl[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone, commonly known as TFMPP, is a synthetic compound that belongs to the class of piperazines. TFMPP has been used as a recreational drug due to its psychoactive effects, but it also has potential applications in scientific research.

Mechanism of Action

TFMPP acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and perception. TFMPP has been shown to increase the release of serotonin and dopamine in the brain, leading to its psychoactive effects.
Biochemical and Physiological Effects:
TFMPP has been shown to produce a range of effects on the central nervous system, including changes in mood, perception, and cognitive function. It has also been shown to increase heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using TFMPP in lab experiments is its ability to selectively target serotonin receptors, allowing for the study of their specific effects. However, TFMPP's psychoactive effects may also limit its use in certain experiments, as it can produce confounding variables.

Future Directions

Possible future directions for TFMPP research include further investigation into its effects on serotonin receptors and the regulation of body temperature. Additionally, TFMPP could be used in the development of new drugs for the treatment of mood disorders and other conditions related to serotonin dysregulation.

Synthesis Methods

TFMPP can be synthesized through a multi-step process starting with the reaction of 2,3,6-trifluorobenzyl chloride with piperidine. The resulting intermediate is then reacted with 1,3-benzodioxole-5-carbaldehyde to form TFMPP.

Scientific Research Applications

TFMPP has been used in scientific research to study its effects on the central nervous system. It has been shown to have an affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. TFMPP has also been used to study the effects of serotonin on the regulation of body temperature.

properties

IUPAC Name

1,3-benzodioxol-5-yl-[1-[(2,3,6-trifluorophenyl)methyl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO3/c21-15-4-5-16(22)19(23)14(15)10-24-7-1-2-13(9-24)20(25)12-3-6-17-18(8-12)27-11-26-17/h3-6,8,13H,1-2,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPAMAVEISADNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2F)F)F)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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